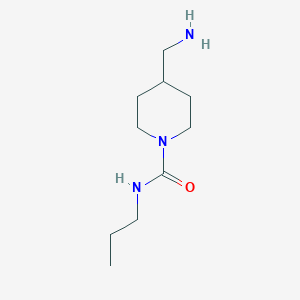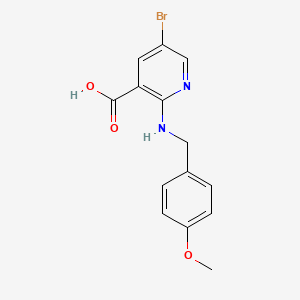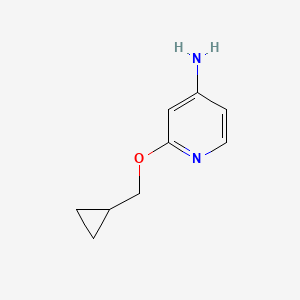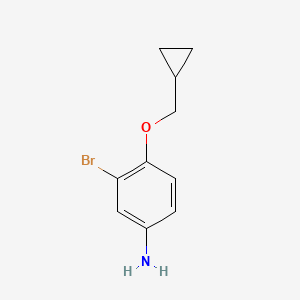
1-(2-bromo-4-fluorobenzyl)-1H-imidazole
Übersicht
Beschreibung
“1-(2-bromo-4-fluorobenzyl)-1H-imidazole” is a chemical compound that likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “2-bromo-4-fluorobenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a bromine atom at the 2nd position and a fluorine atom at the 4th position .
Wissenschaftliche Forschungsanwendungen
Synthesis and Study of Derivatives
- Synthesis of Derivatives: A series of derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, 1,3,4-oxadiazole, and morpholine rings have been synthesized. These compounds, including 2-(4-fluorobenzyl)-1H-benzimidazole, showed promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities, indicating their potential in scientific research for various applications (Menteşe, Ülker, & Kahveci, 2015).
Cytotoxic and Anticancer Properties
- Cytotoxic Evaluation: Novel 1-(4-fluorobenzyl)-2,4,5-triphenyl-1H-imidazole derivatives were synthesized and analyzed for anticancer activities. Docking studies and cytotoxic evaluation against MCF-7 human breast cancer cell lines showed outstanding cytotoxicity towards cancer cells, suggesting their potential in cancer research (Ganga & Sankaran, 2020).
Synthesis for Clinical PET Studies
- Clinical PET Studies: 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, was labeled with 18F for clinical PET studies. This highlights the application of such compounds in the development of radioligands for imaging receptors in clinical settings (Iwata et al., 2000).
Application in Anticorrosion
- Anticorrosion Impact: The compound 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide has been studied as a green ionic liquid for its anticorrosion impact on mild steel in acidic solutions. Its high inhibition effectiveness at acidic pH levels, supported by computational and electrochemical methods, suggests its utility in material science and engineering (Bhaskaran et al., 2019).
Antibacterial Activity
- Antibacterial Studies: Silver complexes of N-heterocyclic carbene derived from 1H-imidazole exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests their potential in the development of new antibacterial agents (Patil et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2/c11-10-5-9(12)2-1-8(10)6-14-4-3-13-7-14/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDANOILIAPIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-4-fluorobenzyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399026.png)




![Ethyl 2-[methyl(pyridin-4-yl)amino]acetate](/img/structure/B1399036.png)